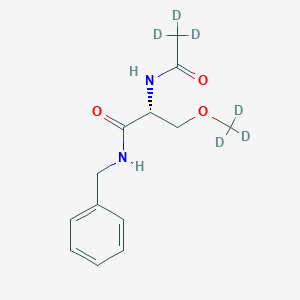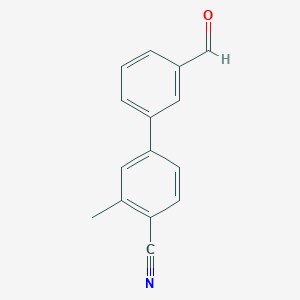![molecular formula C8H15NO2 B13853551 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is an impurity of Mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. This compound is characterized by its complex molecular structure, which includes a furo-pyranyl ring system and a methyl ester functional group. It is primarily studied in the context of its relationship to Mupirocin, an important antibiotic used to treat bacterial infections.
Méthodes De Préparation
The synthesis of 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester involves multiple steps, starting from the basic building blocks of the furo-pyranyl ring systemIndustrial production methods often involve enzyme-catalyzed selective deesterification to achieve the desired impurity.
Analyse Des Réactions Chimiques
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is primarily used in scientific research to study the properties and behavior of Mupirocin and its impurities. Its applications include:
Chemistry: Used as a reference material in analytical chemistry to identify and quantify impurities in Mupirocin samples.
Biology: Studied for its potential biological activity and interactions with bacterial enzymes.
Medicine: Investigated for its role in the development of antibiotic resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains.
Industry: Utilized in the quality control and assurance processes during the production of Mupirocin.
Mécanisme D'action
The mechanism of action of 4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester is closely related to that of Mupirocin. Mupirocin inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins. This inhibition prevents the bacteria from synthesizing proteins necessary for their growth and survival.
Comparaison Avec Des Composés Similaires
4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester can be compared to other Mupirocin impurities and related compounds, such as:
4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity: Another impurity of Mupirocin with a slightly different ring structure.
Mupirocin: The parent compound, widely used as an antibiotic.
Mupirocin Calcium: A salt form of Mupirocin used in topical formulations.
The uniqueness of this compound lies in its specific structural configuration and its role as an impurity, which provides insights into the stability and purity of Mupirocin formulations.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(5S)-5-butan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6?,7-/m1/s1 |
Clé InChI |
GOIZBQWGMLASCM-COBSHVIPSA-N |
SMILES isomérique |
CCC(C)[C@H]1COCC(=O)N1 |
SMILES canonique |
CCC(C)C1COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
